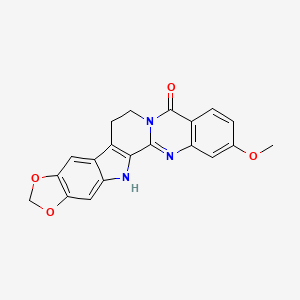![molecular formula C23H29NO5S B1262614 (2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid is a natural product found in Cacospongia mycofijiensis with data available.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
This compound has been used in various chemical synthesis processes and the formation of complex organic compounds. For instance, Valeev et al. (2020) investigated the Yamaguchi esterification process involving similar compounds, revealing key insights into acid- and base-catalyzed isomerization in acyclic precursors (Valeev, Sunagatullina, & Miftakhov, 2020). Additionally, Rutkauskas et al. (2008) demonstrated the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-beta-alanines, a process vital in organic chemistry for the creation of complex molecular structures (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Application in Peptide Synthesis
In the field of peptide synthesis, Fernandez et al. (2010) explored the synthesis of enantiopure methyl compounds through innovative strategies. Their research provides significant contributions to the understanding of intramolecular cyclization leading to complex peptide structures (Fernandez, Pampín, González, Estévez, & Estévez, 2010).
Advanced Organic Synthesis Techniques
The compound's structural complexity makes it an essential subject in advanced organic synthesis techniques. Research by Brenna et al. (1998) on the synthesis of o-terphenyls and its derivatives demonstrates the compound's utility in creating intricate organic structures (Brenna, Fuganti, & Serra, 1998).
Development of Antibiotics
In the pharmaceutical field, particularly in the development of antibiotics, Tatsuta et al. (1994) conducted significant research. They developed a Z-isomer of a related compound, which plays a crucial role in the synthesis of cephem antibiotics, demonstrating the compound's relevance in medicinal chemistry (Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994).
Propriétés
Nom du produit |
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid |
|---|---|
Formule moléculaire |
C23H29NO5S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid |
InChI |
InChI=1S/C23H29NO5S/c1-13(10-19(25)26)6-4-5-7-16-20-14(2)8-9-15(20)11-18-21(16)22(27)17(12-30-18)24-23(28)29-3/h5,7,10,12,14-16,20H,4,6,8-9,11H2,1-3H3,(H,24,28)(H,25,26)/b7-5+,13-10-/t14-,15-,16+,20+/m0/s1 |
Clé InChI |
YGEMPDIMQSTDKH-IGRLUJIYSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@@H]1[C@H](C3=C(C2)SC=C(C3=O)NC(=O)OC)/C=C/CC/C(=C\C(=O)O)/C |
SMILES canonique |
CC1CCC2C1C(C3=C(C2)SC=C(C3=O)NC(=O)OC)C=CCCC(=CC(=O)O)C |
Synonymes |
CTP-431 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



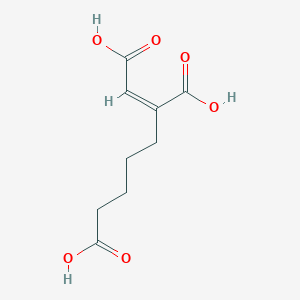

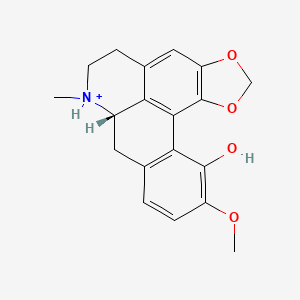
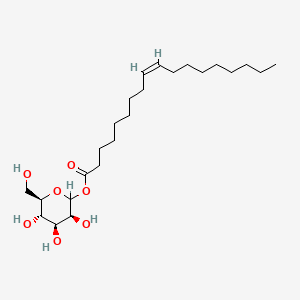
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
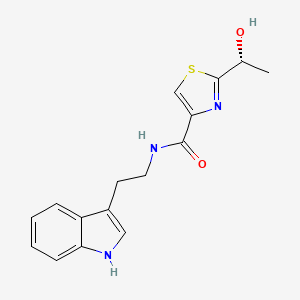
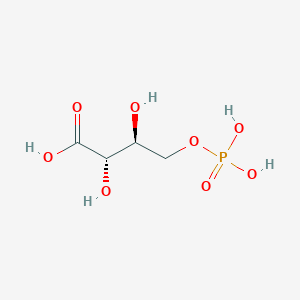
![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)
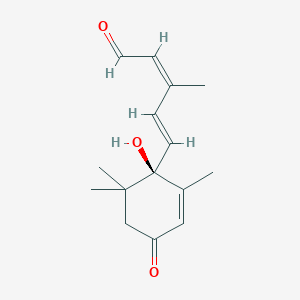
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)


![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)
